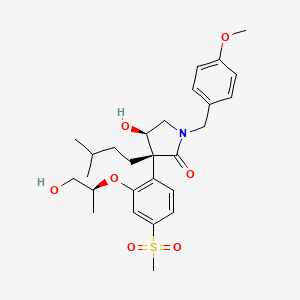
Brinzolamide-d5 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brinzolamide-d5 (hydrochloride): is a deuterated form of brinzolamide, a carbonic anhydrase inhibitor used primarily to reduce intraocular pressure in patients with ocular hypertension or open-angle glaucoma . The deuterated version, Brinzolamide-d5, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Brinzolamide-d5 (hydrochloride) involves the incorporation of deuterium atoms into the brinzolamide molecule. This can be achieved through various methods, including:
Amination Reaction: Introduction of an amino protection group followed by sulfamation.
Deuterium Exchange: Utilizing deuterated reagents and solvents to replace hydrogen atoms with deuterium.
Industrial Production Methods: The industrial production of Brinzolamide-d5 (hydrochloride) follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the amination and sulfamation reactions.
Purification: Employing techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Brinzolamide-d5 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reaction with reducing agents to form thiols or amines.
Substitution: Nucleophilic substitution reactions involving the sulfonamide group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, amines.
Substitution Products: Various substituted sulfonamides.
Scientific Research Applications
Mechanism of Action
Brinzolamide-d5 (hydrochloride) inhibits carbonic anhydrase II, an enzyme responsible for the reversible hydration of carbon dioxide to bicarbonate ions . This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . The molecular target is the carbonic anhydrase II enzyme, and the pathway involves the reduction of bicarbonate ion formation .
Comparison with Similar Compounds
Dorzolamide: Another carbonic anhydrase inhibitor used for similar indications.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions.
Uniqueness: Brinzolamide-d5 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies . Unlike dorzolamide, brinzolamide has higher lipophilicity, facilitating better diffusion across the blood-retinal barrier .
Properties
Molecular Formula |
C12H22ClN3O5S3 |
|---|---|
Molecular Weight |
425.0 g/mol |
IUPAC Name |
(4R)-2-(3-methoxypropyl)-1,1-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride |
InChI |
InChI=1S/C12H21N3O5S3.ClH/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1H/t10-;/m0./s1/i1D3,3D2; |
InChI Key |
UGAMYTZPFRXCOG-YIXJNHQASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl |
Canonical SMILES |
CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



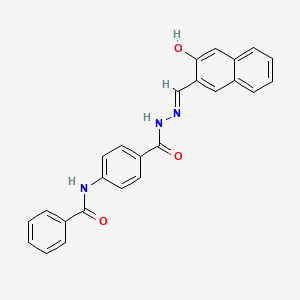


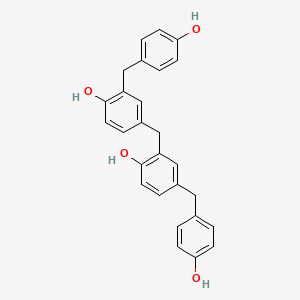


![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
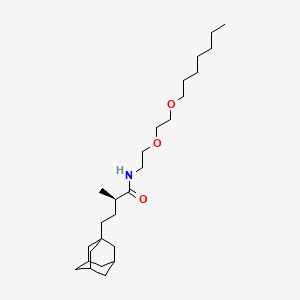
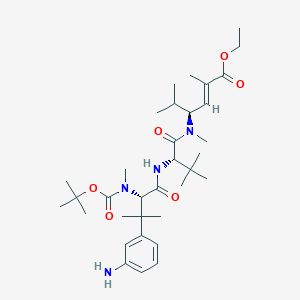
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)
